Talaroflavone
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Overview
Description
Talaroflavone is a bioactive compound isolated from various fungal species, including Penicillium purpurogenum and Talaromyces flavus . It is a phenolic compound with the molecular formula C14H12O6 . This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-diabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of talaroflavone involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure characteristic of this compound . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the reactions are carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using fungal cultures. The fungi are grown in liquid or solid media, and the compound is extracted using organic solvents such as ethyl acetate . The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Talaroflavone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Talaroflavone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Industry: Potential use in the development of natural preservatives and pharmaceuticals.
Mechanism of Action
Talaroflavone exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-diabetic Activity: Inhibits α-glucosidase and lipase, reducing the absorption of carbohydrates and lipids.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Talaroflavone is unique due to its spirocyclic structure, which is not commonly found in other phenolic compounds. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C14H12O6 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
5',7-dihydroxy-5-methoxy-3'-methylspiro[2-benzofuran-3,4'-cyclopent-2-ene]-1,1'-dione |
InChI |
InChI=1S/C14H12O6/c1-6-3-10(16)12(17)14(6)8-4-7(19-2)5-9(15)11(8)13(18)20-14/h3-5,12,15,17H,1-2H3 |
InChI Key |
ISNKGHIHBITAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C12C3=C(C(=CC(=C3)OC)O)C(=O)O2)O |
Origin of Product |
United States |
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